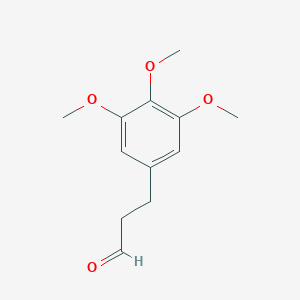
8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt
Übersicht
Beschreibung
8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt is a highly polar and water-soluble lipase substrate derived from HPTS (pyranine) . It forms tight micelles in aqueous solutions .
Molecular Structure Analysis
The empirical formula of this compound is C24H21Na3O11S3 . Its molecular weight is 650.58 . The InChI string and SMILES string provide a textual representation of the molecule’s structure .Chemical Reactions Analysis
This compound is used as a lipase substrate. Lipase activity can be established by measuring the fluorescence kinetics following the increase in emission of HPTS (hydroxypyrene trisulfonic acid) .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 251-260 °C . It is soluble in DMF, DMSO, water, and methanol . It is suitable for fluorescence, with excitation and emission wavelengths of 384 nm and 409 nm in water, respectively .Wissenschaftliche Forschungsanwendungen
Enzyme Activity Assays
8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt: is a highly polar and water-soluble lipase substrate derived from HPTS (pyranine). It is used in enzyme activity assays where lipase activity can be established by measuring the fluorescence kinetics following the increase in emission of HPTS . This application is crucial for understanding enzyme kinetics and function in biochemical research.
Fluorescence Studies
Due to its low pKa value (7.3), the compound is partially dissociated to form an anion that exhibits strong absorption with a maximum at 460 nm and fluorescence intensity with a maximum at 520 nm. The fluorescence intensity is pH-dependent, which is valuable for studies that require precise pH measurements and fluorescence tracking .
Micelle Formation
This compound forms tight micelles in aqueous solutions, which can be useful for studying micellar systems and their applications in drug delivery and the creation of micelle-based nanocarriers .
Fluorogenic Substrate for Esterases and Lipases
It serves as a highly water-soluble enzyme substrate for fluorometric assays of esterases and lipases at longwave excitation and emission wavelengths. This property makes it suitable for high-throughput screening of enzyme inhibitors or activators .
pH Sensing
The compound’s fluorescence intensity variation with pH changes makes it an excellent candidate for developing pH-sensitive probes that can be used in environmental monitoring and biological systems .
Synthetic Chemistry
In synthetic chemistry, the compound’s reactive groups can be utilized to create a variety of derivatives, which can then be applied in the synthesis of complex molecules for pharmaceuticals or material science .
Analytical Chemistry
In analytical chemistry, the compound can be used as a standard or a reagent in chromatographic techniques to quantify or detect the presence of similar compounds or to study the interaction with other molecules .
Educational Research
Due to its distinct properties, this compound can also be used in educational settings to demonstrate the principles of fluorescence, enzyme kinetics, and micelle formation, providing a practical experience for students in advanced chemistry and biology courses .
Wirkmechanismus
Target of Action
The primary target of 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt, also known as trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate, is lipase
Mode of Action
This compound acts as a fluorogenic substrate for lipases . When lipase acts on this substrate, it results in an increase in fluorescence emission . This change can be measured using fluorescence kinetics, providing a method to establish lipase activity .
Biochemical Pathways
The compound is involved in the biochemical pathway of lipid digestion and metabolism. It is used as a substrate by lipases, which catalyze the breakdown of lipids. The resulting increase in fluorescence emission is a downstream effect of this enzymatic reaction .
Pharmacokinetics
It is known to be highly polar and water-soluble , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties. These properties could potentially impact the compound’s bioavailability.
Result of Action
The action of lipase on this compound results in an increase in fluorescence emission . This change can be measured using fluorescence kinetics, providing a method to establish lipase activity . This makes the compound useful as a fluorogenic substrate for the assay of lipases .
Action Environment
The compound forms tight micelles in aqueous solutions . Its fluorescence intensity is pH-dependent , indicating that the pH of the environment can influence the compound’s action and efficacy. The compound is also stable under desiccating conditions and can be stored at -20°C .
Eigenschaften
IUPAC Name |
trisodium;8-octanoyloxypyrene-1,3,6-trisulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O11S3.3Na/c1-2-3-4-5-6-7-22(25)35-18-12-19(36(26,27)28)15-10-11-17-21(38(32,33)34)13-20(37(29,30)31)16-9-8-14(18)23(15)24(16)17;;;/h8-13H,2-7H2,1H3,(H,26,27,28)(H,29,30,31)(H,32,33,34);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVSWISDVXUSGY-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Na3O11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555893 | |
| Record name | Trisodium 8-(octanoyloxy)pyrene-1,3,6-trisulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt | |
CAS RN |
115787-84-3 | |
| Record name | Trisodium 8-(octanoyloxy)pyrene-1,3,6-trisulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



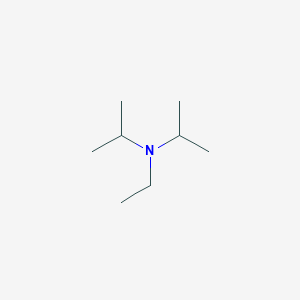
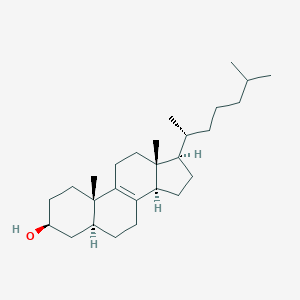
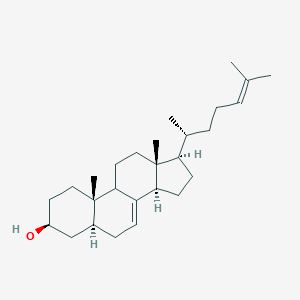

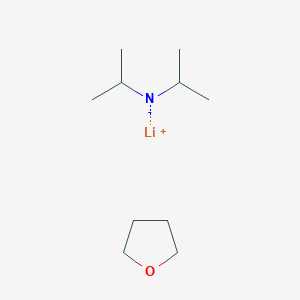



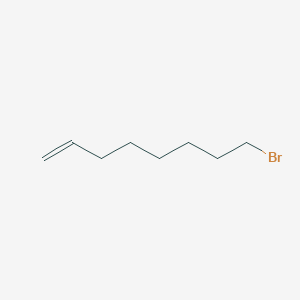
![4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide](/img/structure/B45320.png)

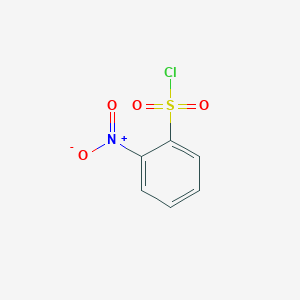
![4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline](/img/structure/B45328.png)
